Dierucoylphosphatidylcholine, DL-
Vue d'ensemble
Description
Dierucoylphosphatidylcholine, DL- is a synthetic phospholipid compound. It is a type of phosphatidylcholine, which is a class of phospholipids that incorporate choline as a headgroup. Phosphatidylcholines are a major component of biological membranes and play a crucial role in cell membrane structure and function. Dierucoylphosphatidylcholine, DL- is characterized by the presence of two erucic acid chains, which are long-chain monounsaturated fatty acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dierucoylphosphatidylcholine, DL- typically involves the esterification of glycerophosphocholine with erucic acid. The process begins with the preparation of erucic acid, which is then reacted with glycerophosphocholine in the presence of a catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, to prevent oxidation, and the reaction is carried out at elevated temperatures to facilitate esterification.
Industrial Production Methods
Industrial production of Dierucoylphosphatidylcholine, DL- involves large-scale esterification processes. The raw materials, including erucic acid and glycerophosphocholine, are sourced in bulk, and the reaction is carried out in industrial reactors. The product is then purified using techniques such as chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dierucoylphosphatidylcholine, DL- can undergo various chemical reactions, including:
Oxidation: The double bonds in the erucic acid chains can be oxidized, leading to the formation of peroxides and other oxidation products.
Hydrolysis: The ester bonds in Dierucoylphosphatidylcholine, DL- can be hydrolyzed under acidic or basic conditions, resulting in the release of erucic acid and glycerophosphocholine.
Substitution: The choline headgroup can participate in substitution reactions, where the choline moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at elevated temperatures to accelerate the hydrolysis process.
Substitution: Substitution reactions often require specific reagents depending on the desired functional group to be introduced. These reactions are typically carried out under controlled conditions to ensure selectivity.
Major Products Formed
Oxidation: Oxidation of Dierucoylphosphatidylcholine, DL- leads to the formation of peroxides and other oxidized derivatives of erucic acid.
Hydrolysis: Hydrolysis results in the formation of free erucic acid and glycerophosphocholine.
Substitution: Substitution reactions yield phosphatidylcholine derivatives with modified headgroups.
Applications De Recherche Scientifique
Dierucoylphosphatidylcholine, DL- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical environments. It is also used in the synthesis of liposomes and other lipid-based delivery systems.
Biology: In biological research, Dierucoylphosphatidylcholine, DL- is used to study membrane dynamics, lipid-protein interactions, and the role of phospholipids in cellular processes.
Medicine: It is used in the development of drug delivery systems, particularly liposomal formulations, to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Dierucoylphosphatidylcholine, DL- is used in the formulation of cosmetics and personal care products due to its emollient and moisturizing properties.
Mécanisme D'action
The mechanism of action of Dierucoylphosphatidylcholine, DL- involves its incorporation into biological membranes, where it influences membrane fluidity and stability. The erucic acid chains in the compound interact with other lipid molecules, affecting the overall structure and function of the membrane. Additionally, Dierucoylphosphatidylcholine, DL- can form liposomes, which are used as carriers for drug delivery. The liposomes encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific tissues or cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioleoylphosphatidylcholine (DOPC): Similar to Dierucoylphosphatidylcholine, DL-, but contains oleic acid chains instead of erucic acid.
Dipalmitoylphosphatidylcholine (DPPC): Contains palmitic acid chains and is commonly used in the formulation of pulmonary surfactants.
Distearoylphosphatidylcholine (DSPC): Contains stearic acid chains and is used in the formulation of liposomes for drug delivery.
Uniqueness
Dierucoylphosphatidylcholine, DL- is unique due to the presence of erucic acid chains, which confer distinct physicochemical properties. The long-chain monounsaturated fatty acids in Dierucoylphosphatidylcholine, DL- result in a higher degree of membrane fluidity compared to saturated phospholipids like DPPC and DSPC. This property makes it particularly useful in applications where enhanced membrane dynamics are desired.
Propriétés
IUPAC Name |
2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEURMLKLAEUAY-YEUCEMRASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H100NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
898.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56649-39-9 | |
Record name | Dierucoylphosphatidylcholine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056649399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIERUCOYLPHOSPHATIDYLCHOLINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47117161LD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.